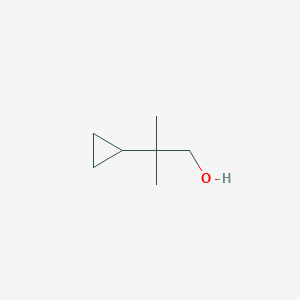
2-Cyclopropyl-2-methylpropan-1-ol
Vue d'ensemble
Description
“2-Cyclopropyl-2-methylpropan-1-ol” is an organic compound with a CAS Number of 1555222-37-1 . It has a molecular weight of 114.19 . The compound is liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “2-cyclopropyl-2-methylpropan-1-ol” and its InChI code is "1S/C7H14O/c1-7(2,5-8)6-3-4-6/h6,8H,3-5H2,1-2H3" . This indicates the compound’s molecular structure and arrangement of atoms.Applications De Recherche Scientifique
Biofuel Production
- Anaerobic Isobutanol Production : A study by Bastian et al. (2011) demonstrated that engineering the cofactor dependence of ketol-acid reductoisomerase and alcohol dehydrogenase enables Escherichia coli to produce isobutanol anaerobically at 100% theoretical yield. This breakthrough addresses a critical obstacle in the commercialization of next-generation biofuels, highlighting the role of 2-methylpropan-1-ol derivatives in biofuel production (Bastian et al., 2011).
Catalysis and Chemical Synthesis
Cyclopropanation of Alkenes : Research by Brunner et al. (2011) on the cyclopropanation of nonactivated alkenes using triisobutylaluminum and catalyzed by FeCl3 presents an efficient method for synthesizing cyclopropyl alkanols, including compounds structurally related to 2-Cyclopropyl-2-methylpropan-1-ol. This process is valuable for the industrial application, flavor, and fragrance compound synthesis (Brunner et al., 2011).
Hydrocarbonylation for Chemical Synthesis : Simpson et al. (1996) reported on the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes, producing butane-1,4-diol and 2-methylpropan-1-ol. This study contributes to understanding mechanisms for producing chemicals relevant to 2-Cyclopropyl-2-methylpropan-1-ol and its derivatives (Simpson et al., 1996).
Organic Synthesis
- Lewis Acid-Mediated Ring-Opening : Lifchits and Charette (2008) explored the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This methodology, preserving enantiomeric purity, is applicable in synthesizing compounds with potential relevance to 2-Cyclopropyl-2-methylpropan-1-ol, demonstrating the molecule's versatility in organic synthesis (Lifchits & Charette, 2008).
Propriétés
IUPAC Name |
2-cyclopropyl-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2,5-8)6-3-4-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKMOVUMRQAOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-methylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



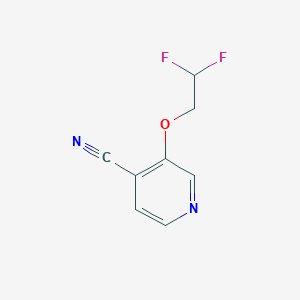
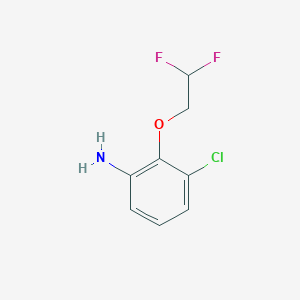
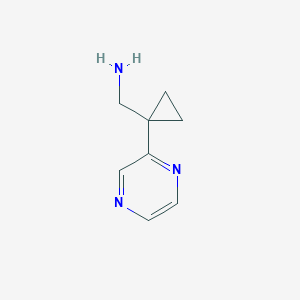
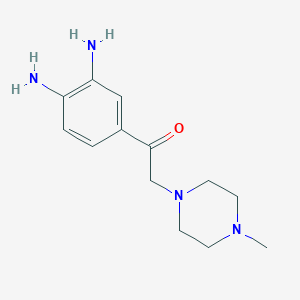
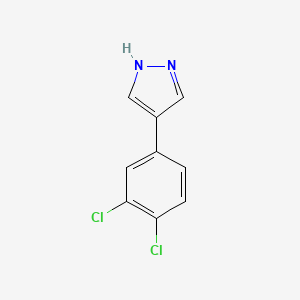
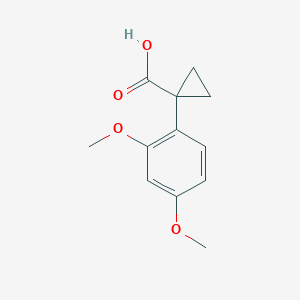
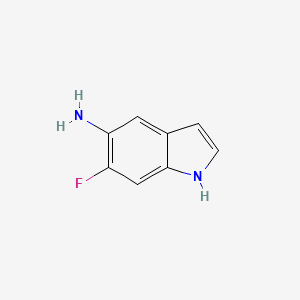

![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
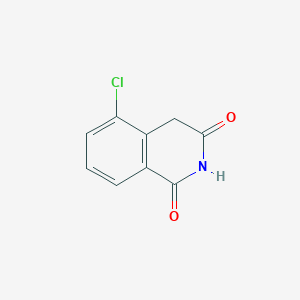
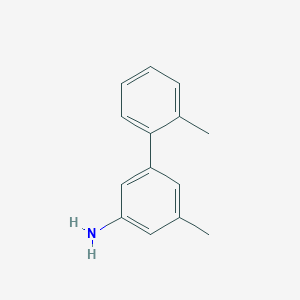
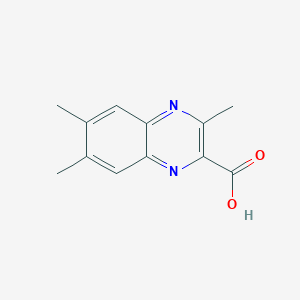
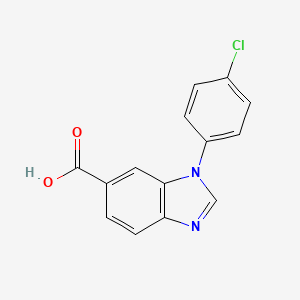
![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)